1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene
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Overview
Description
1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene is an organic compound with the molecular formula C14H12BrFO2 It is a derivative of benzene, featuring bromine, fluorine, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and fluorine atoms on the benzene ring make it susceptible to nucleophilic attack, allowing for the formation of various derivatives. The methoxyphenoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoro-4-methoxybenzene: Similar structure but with a different substitution pattern.
1-Bromo-4-fluorobenzene: Lacks the methoxyphenoxy group, making it less complex.
4-Bromo-2-fluoroanisole: Contains a methoxy group but differs in the position of the fluorine atom.
Uniqueness
1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene is unique due to the presence of both bromine and fluorine atoms, along with the methoxyphenoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C14H12BrFO2 |
---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
1-bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C14H12BrFO2/c1-17-12-3-5-13(6-4-12)18-9-10-8-11(16)2-7-14(10)15/h2-8H,9H2,1H3 |
InChI Key |
UGTZJBKBVCFJKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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